

# Application Notes and Protocols for In Vivo Imaging with PF-06761281

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## Compound of Interest

Compound Name: PF-06761281

Cat. No.: B15590823

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## Introduction

**PF-06761281** is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and neurons and is responsible for transporting citrate from the blood into cells.[3][4] By inhibiting NaCT, **PF-06761281** modulates cellular citrate levels, a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol synthesis.[3][5] Inhibition of NaCT has been proposed as a therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[6][7]

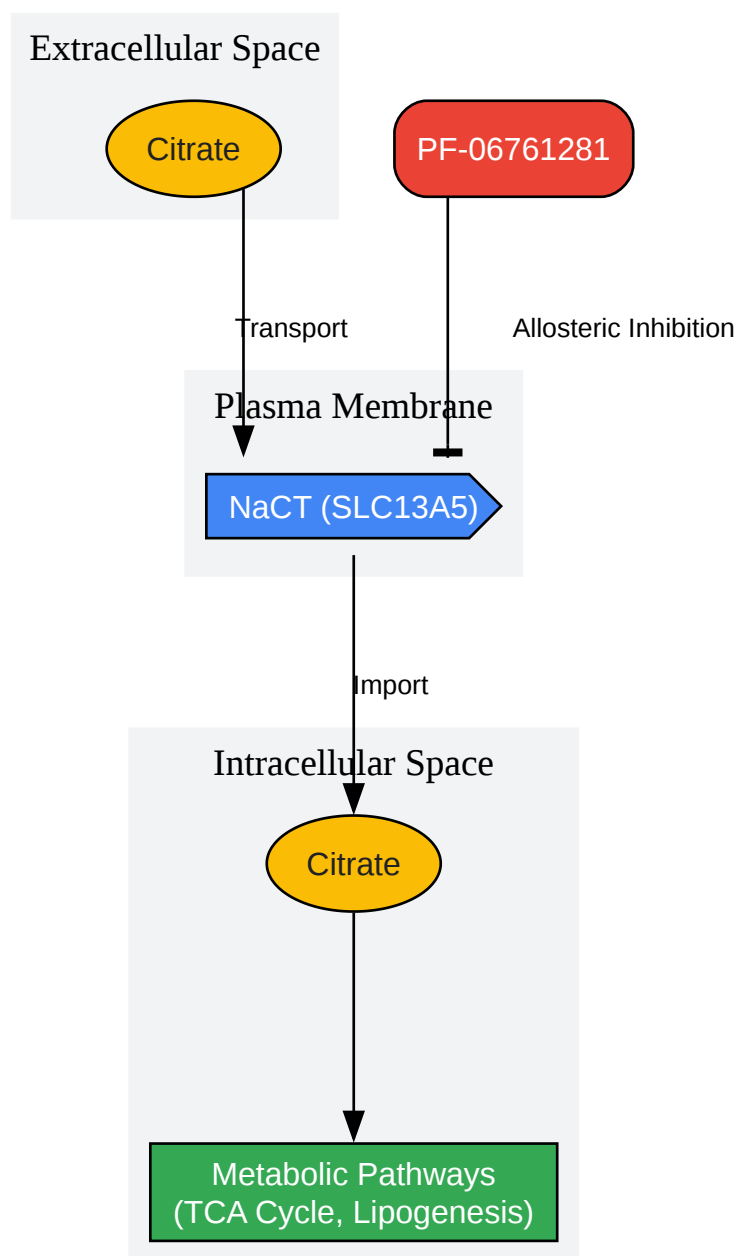
These application notes provide an overview of **PF-06761281**'s mechanism of action and detailed protocols for its potential use in in vivo imaging studies. While in vivo studies using radiolabeled citrate with **PF-06761281** have been conducted, to date, no published studies have utilized a radiolabeled version of **PF-06761281** for direct imaging.[7][8] Therefore, the imaging protocols provided are prospective and based on established methodologies for similar small molecule inhibitors.

## Mechanism of Action

**PF-06761281** acts as an allosteric, state-dependent inhibitor of NaCT (SLC13A5).[3][6] Its inhibitory potency is dependent on the concentration of citrate, suggesting that it binds to a site on the transporter that is distinct from the citrate binding site and that its binding is influenced

by the conformational state of the transporter.[3][6] By blocking the uptake of extracellular citrate, **PF-06761281** can alter downstream metabolic pathways that rely on cytoplasmic citrate.

## Signaling Pathway Diagram



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Caption: Mechanism of NaCT inhibition by **PF-06761281**.

## Quantitative Data

The following tables summarize the in vitro potency and selectivity of **PF-06761281**.

Table 1: In Vitro IC50 Values of **PF-06761281**

Target	Cell Line	IC50 (μM)	Reference
NaCT (SLC13A5)	HEK293	0.51	<a href="#">[1]</a>
NaDC1	HEK293	13.2	<a href="#">[1]</a>
NaDC3	HEK293	14.1	<a href="#">[1]</a>

Table 2: In Vitro IC50 Values for Citrate Uptake Inhibition

Species	Cell Type	IC50 (μM)	Reference
Rat	Hepatocytes	0.12	<a href="#">[9]</a>
Mouse	Hepatocytes	0.21	<a href="#">[9]</a>
Human	Hepatocytes	0.74	<a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: In Vivo Inhibition of [14C]-Citrate Uptake (Established Method)

This protocol is based on published studies demonstrating the in vivo efficacy of **PF-06761281** in inhibiting citrate uptake in the liver and kidney.[\[7\]](#)[\[8\]](#)

Objective: To measure the dose-dependent inhibition of radiolabeled citrate uptake in target tissues following administration of **PF-06761281**.

Materials:

- **PF-06761281**

- [14C]-Citrate
- Vehicle (e.g., 0.5% methylcellulose in water)
- Experimental animals (e.g., C57BL/6 mice)
- Scintillation counter and vials
- Tissue homogenizer
- Standard laboratory equipment for animal handling and dosing

Procedure:

- Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Dosing:
  - Prepare solutions of **PF-06761281** in the vehicle at various concentrations to achieve the desired doses (e.g., 1, 3, 10, 30 mg/kg).
  - Administer **PF-06761281** or vehicle to the animals via oral gavage.
- Radiotracer Administration:
  - At a specified time post-dose (e.g., 60 minutes), administer a bolus of [14C]-citrate intravenously.
- Tissue Collection:
  - At a predetermined time after [14C]-citrate administration (e.g., 5 minutes), euthanize the animals.
  - Rapidly dissect the liver and kidneys.
- Sample Processing and Analysis:
  - Weigh the collected tissues.

- Homogenize the tissues.
- Measure the radioactivity in an aliquot of the tissue homogenate using a scintillation counter.
- Data Analysis:
  - Calculate the percent inhibition of [14C]-citrate uptake for each dose group relative to the vehicle control group.
  - Determine the dose-response relationship.

## Protocol 2: Prospective Radiolabeling of PF-06761281 for PET Imaging

This is a hypothetical protocol for the radiolabeling of **PF-06761281** with Carbon-11, a common positron emitter for PET imaging.

Objective: To synthesize [11C]**PF-06761281** for use in in vivo PET imaging studies.

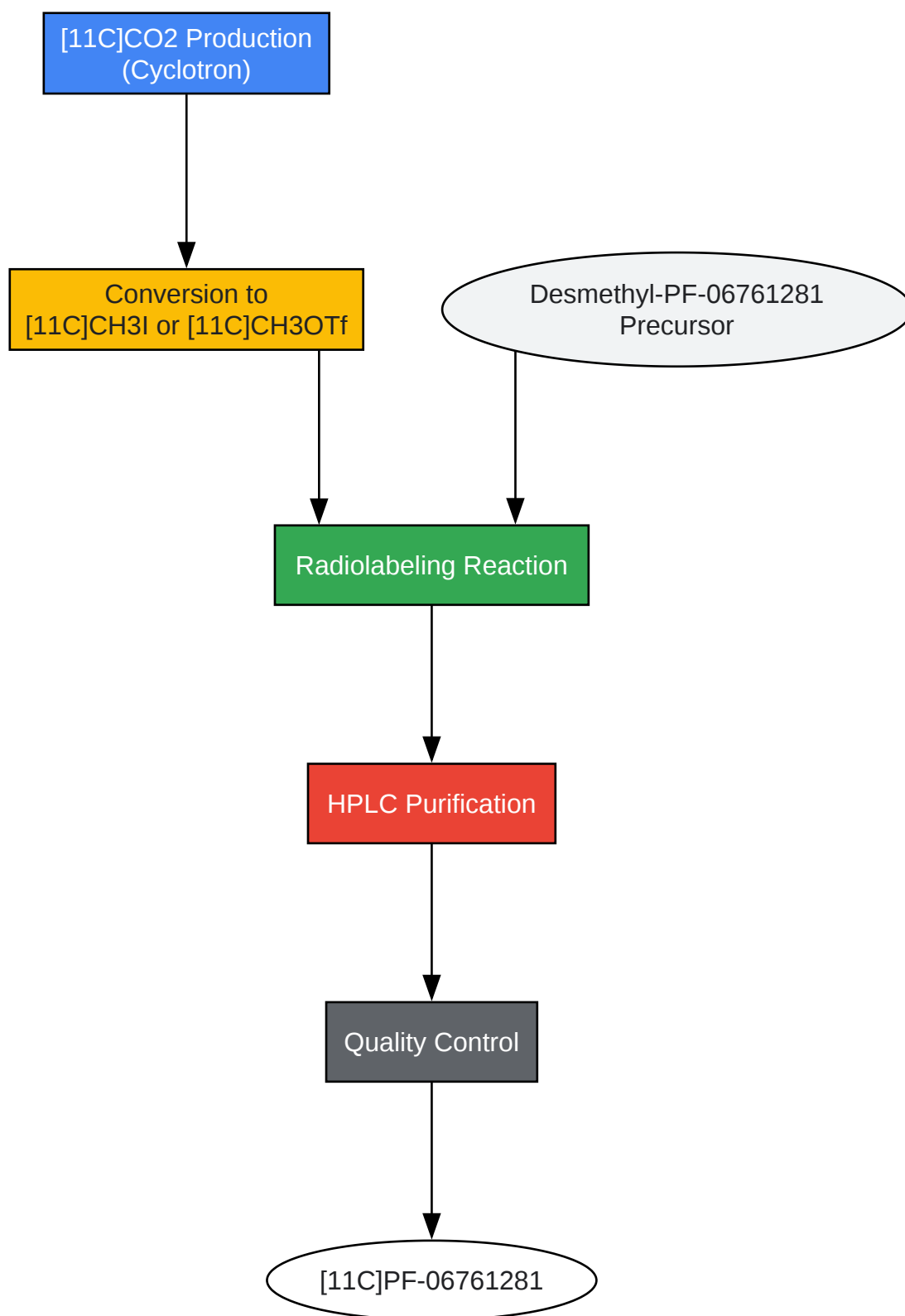
Proposed Radiolabeling Strategy: The structure of **PF-06761281** contains a methyl group on the pyridine ring, which could be a target for radiolabeling with [11C]methyl iodide or [11C]methyl triflate. This would involve the synthesis of a suitable precursor molecule (desmethyl-**PF-06761281**).

Materials:

- Desmethyl-**PF-06761281** precursor
- [11C]CO<sub>2</sub> produced from a cyclotron
- Reagents for conversion of [11C]CO<sub>2</sub> to [11C]CH<sub>3</sub>I or [11C]CH<sub>3</sub>OTf
- Automated radiochemistry synthesis module
- HPLC for purification
- Quality control equipment (e.g., radio-TLC, radio-HPLC)

#### Procedure:

- Precursor Synthesis: Synthesize and purify the desmethyl precursor of **PF-06761281**.
- [11C] Production: Produce [11C]CO<sub>2</sub> using a medical cyclotron.
- [11C]Methylating Agent Synthesis: Convert [11C]CO<sub>2</sub> to a reactive methylating agent such as [11C]CH<sub>3</sub>I or [11C]CH<sub>3</sub>OTf within an automated synthesis module.
- Radiolabeling Reaction: React the desmethyl precursor with the [11C]methylating agent under optimized conditions (temperature, solvent, base) to form [11C]**PF-06761281**.
- Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]**PF-06761281**.
- Formulation: Formulate the purified [11C]**PF-06761281** in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
- Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.



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Caption: Proposed workflow for the radiosynthesis of [11C]**PF-06761281**.

## Protocol 3: Prospective In Vivo PET/CT Imaging with [11C]PF-06761281

This is a generalized protocol for a preclinical PET/CT imaging study using the hypothetically radiolabeled [11C]PF-06761281.

Objective: To visualize the biodistribution and quantify the uptake of [11C]PF-06761281 in target organs, primarily the liver, and to assess target engagement.

Materials:

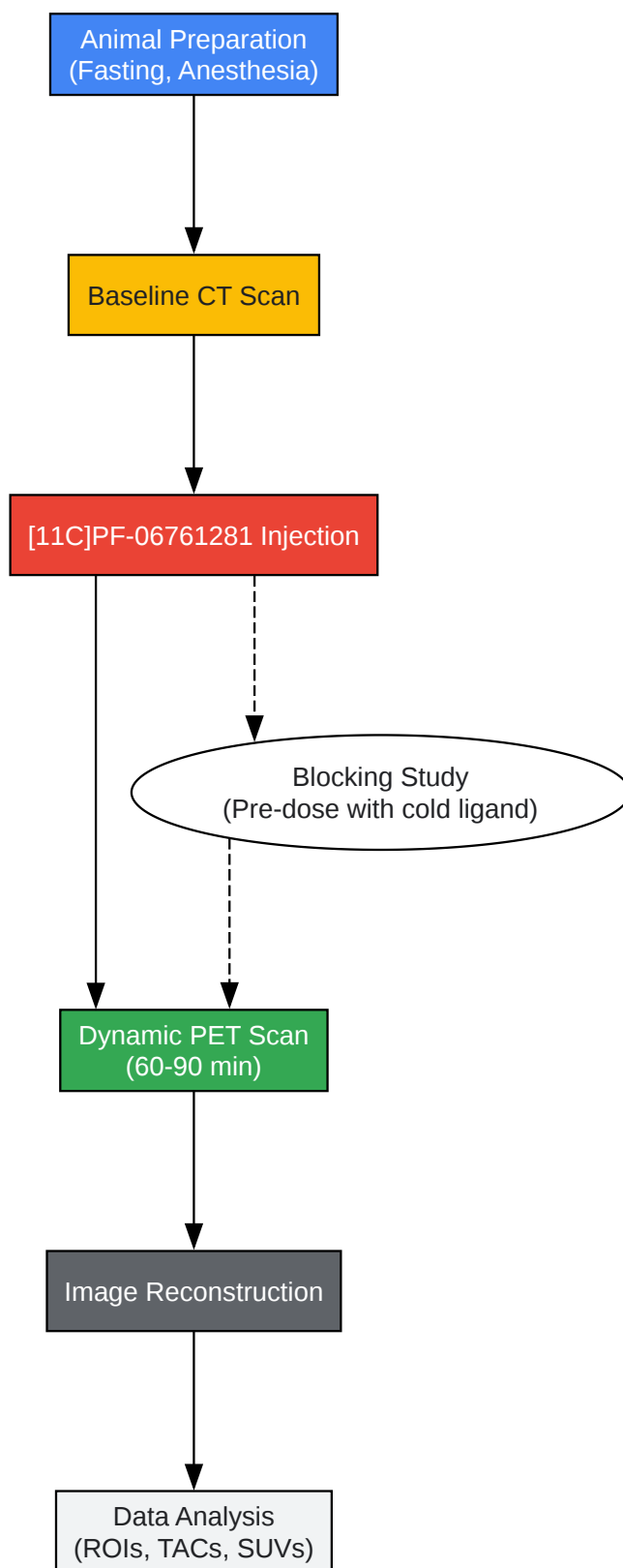
- [11C]PF-06761281 in sterile injectable formulation
- Experimental animals (e.g., rats or mice)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Catheters for intravenous injection
- Heating pad to maintain body temperature

Procedure:

- Animal Preparation:
  - Fast the animals for 4-6 hours prior to imaging to reduce metabolic variability.
  - Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
  - Place a catheter in a tail vein for radiotracer injection.
  - Position the animal on the scanner bed with a heating pad to maintain body temperature.
- Imaging Protocol:
  - Perform a baseline CT scan for anatomical reference and attenuation correction.



- Administer a bolus injection of [11C]**PF-06761281** (e.g., 5-10 MBq) via the tail vein catheter.
- Immediately start a dynamic PET scan for 60-90 minutes.
- Image Reconstruction and Analysis:
  - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
  - Co-register the PET and CT images.
  - Draw regions of interest (ROIs) on the liver, kidneys, and other organs of interest on the CT images and project them to the dynamic PET data.
  - Generate time-activity curves (TACs) for each ROI.
  - Calculate the Standardized Uptake Value (SUV) for quantitative analysis of radiotracer uptake.
- Blocking Study (for target engagement):
  - To confirm specific binding to NaCT, a parallel group of animals can be pre-treated with a high dose of non-radiolabeled **PF-06761281** before the injection of [11C]**PF-06761281**.
  - A significant reduction in the uptake of the radiotracer in the liver in the pre-treated group would indicate specific binding.



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Caption: Workflow for a preclinical PET/CT imaging study.

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